ATORVASTATIN CALCIUM

Description

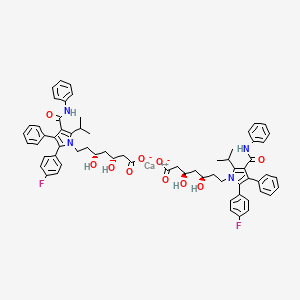

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C66H68CaF2N4O10 |

|---|---|

Molecular Weight |

1155.3 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |

InChI Key |

FQCKMBLVYCEXJB-MNSAWQCASA-L |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Pictograms |

Irritant |

Synonyms |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Origin of Product |

United States |

Foundational & Exploratory

Atorvastatin Calcium in Atherosclerosis: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a synthetic lipid-lowering agent, is a cornerstone in the primary and secondary prevention of atherosclerotic cardiovascular disease. Its primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] This inhibition leads to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C). Beyond its potent lipid-lowering capabilities, atorvastatin exerts numerous pleiotropic effects that contribute to its anti-atherosclerotic properties. These include profound anti-inflammatory actions, improvement of endothelial function, and stabilization of atherosclerotic plaques.[4][5] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Lipid Lowering

The principal anti-atherosclerotic effect of atorvastatin is its ability to lower plasma cholesterol levels.[6] Atherosclerosis is fundamentally a lipid-driven inflammatory disease, and by reducing the primary instigator—LDL-C—atorvastatin directly slows the progression of the disease.[7]

HMG-CoA Reductase Inhibition Pathway

Atorvastatin is a competitive inhibitor of HMG-CoA reductase.[2][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[5][9] By blocking this step, atorvastatin decreases de novo cholesterol synthesis within hepatocytes.[1][2]

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. [Atorvastatin: lipid lowering activity, pleiotropic properties and efficacy in prevention of atherosclerosis and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. ahajournals.org [ahajournals.org]

- 8. ClinPGx [clinpgx.org]

- 9. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Syntheses of Atorvastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin, the active pharmaceutical ingredient in the blockbuster drug Lipitor, is a critical medication for managing hypercholesterolemia.[1] Its complex structure, featuring a substituted pyrrole core and a stereochemically rich 3,5-dihydroxyheptanoic acid side chain, has made its synthesis a significant focus of chemical research.[2][3] This document provides an in-depth technical guide to several novel and improved synthetic routes for Atorvastatin calcium, moving beyond the traditional Paal-Knorr synthesis to explore more efficient, stereoselective, and scalable methodologies.[4][5][6]

Overview of Synthetic Strategies

Recent innovations in the synthesis of Atorvastatin have focused on asymmetric synthesis to control the stereochemistry of the side chain, the development of convergent routes to improve overall yield, and process optimization for large-scale industrial production.[7][8][9] Key strategies include organocatalytic methods, tandem catalysis, and novel disconnections of the molecular framework.

Organocatalytic Asymmetric Synthesis

A notable advancement in the asymmetric synthesis of this compound utilizes an organocatalytic approach to establish the crucial stereocenters of the side chain.[10] This method avoids the use of chiral auxiliaries or expensive transition metal catalysts.

Key Features:

-

Starting Material: Commercially available and inexpensive diethyl 3-hydroxyglutarate.[10]

-

Key Steps:

Experimental Workflow: Organocatalytic Route

Caption: Workflow for the organocatalytic synthesis of Atorvastatin.

Tandem Catalysis Approach

A concise and stereocontrolled synthesis of Atorvastatin has been developed using a tandem catalysis strategy.[2][11] This approach streamlines the synthesis by combining multiple transformations into a single operational step.

Key Features:

-

Starting Material: Inexpensive and commercially available N-(3-hydroxypropyl)phthalimide.[2][11]

-

Key Steps:

Experimental Workflow: Tandem Catalysis Route

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Progress in Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. CN109503542B - this compound intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. An improved kilogram-scale preparation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

Atorvastatin Calcium's Pleiotropic Effects: A Technical Guide Beyond Cholesterol Lowering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted, pleiotropic effects of atorvastatin calcium that extend beyond its well-established role in lowering low-density lipoprotein (LDL) cholesterol. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecular mechanisms and clinical evidence supporting these non-lipid-lowering actions. The guide delves into the anti-inflammatory, antioxidant, and endothelial function-enhancing properties of atorvastatin, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anti-Inflammatory Effects

Atorvastatin exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the expression of pro-inflammatory cytokines and adhesion molecules. This action is crucial in mitigating the chronic inflammation that drives the progression of atherosclerosis.

Quantitative Data on Anti-Inflammatory Markers

The following table summarizes the quantitative effects of atorvastatin on key inflammatory markers from various clinical studies.

| Inflammatory Marker | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |

| High-Sensitivity C-Reactive Protein (hs-CRP) | 40 mg/day | 6 weeks | Individuals with visceral obesity | Significant decrease in plasma hs-CRP (-0.87 mg/L).[1] |

| 40 mg/day | 4 weeks | Acute coronary syndrome patients | Significant decline in CRP levels from 35.48 mg/L to 23.07 mg/L (a 35% decrease). | |

| 80 mg/day | 8 weeks | Hyperlipidemic subjects | Reduction in CRP concentration by 34–40% from baseline.[2] | |

| Interleukin-6 (IL-6) | 40 mg/day | 6 weeks | Individuals with visceral obesity | Significant decrease in plasma IL-6 (-70 pg/L).[1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 40 mg/day | 6 weeks | Individuals with visceral obesity | No significant alteration in plasma TNF-α concentrations.[1] |

Signaling Pathway: Inhibition of NF-κB

A primary mechanism for atorvastatin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Atorvastatin has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of inflammatory factors.[3][4] This inhibition can occur through the upregulation of autophagy.[3]

Experimental Protocol: Measurement of hs-CRP, IL-6, and TNF-α by ELISA

Objective: To quantify the concentration of high-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in patient serum samples before and after atorvastatin treatment.

Materials:

-

Commercially available ELISA kits for human hs-CRP, IL-6, and TNF-α.

-

Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.

-

Patient serum samples collected at baseline and after the treatment period.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

-

Sample Preparation: Collect blood samples from patients and separate the serum by centrifugation. Store serum samples at -80°C until analysis.

-

Assay Procedure: Follow the manufacturer's instructions provided with the respective ELISA kits. A general procedure is as follows: a. Prepare the required reagents, standards, and samples as per the kit protocol. b. Add standards and samples to the appropriate wells of the antibody-coated microplate. c. Incubate the plate for the specified time and temperature to allow the antigen to bind to the capture antibody. d. Wash the wells to remove unbound substances. e. Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Incubate to allow the detection antibody to bind to the captured antigen. g. Wash the wells again. h. Add the substrate solution, which will react with the enzyme to produce a color change. i. Stop the reaction after a specific incubation time. j. Measure the absorbance of each well using a microplate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. . Determine the concentration of hs-CRP, IL-6, or TNF-α in the patient samples by interpolating their absorbance values on the standard curve. c. Compare the concentrations before and after atorvastatin treatment to assess the drug's effect.

Antioxidant Effects

Atorvastatin exhibits significant antioxidant properties, contributing to its protective effects on the vasculature. It achieves this by reducing oxidative stress and enhancing the activity of antioxidant enzymes.

Quantitative Data on Antioxidant Markers

The table below presents quantitative data on the effects of atorvastatin on markers of oxidative stress and antioxidant enzyme activity.

| Antioxidant Marker | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |

| Malondialdehyde (MDA) | 20 mg/day | 12 weeks | Patients with polycystic ovary syndrome | Significant decrease in serum MDA concentrations from 0.29 to 0.25 µmol/liter.[5] |

| Superoxide Dismutase (SOD) | Not specified | Not specified | Various clinical trials | A systematic review suggests a positive effect on SOD activity, though results vary across studies.[6] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Not specified | 8 weeks | Hypercholesterolemic rabbits | Significant decrease in sLDL TBARS levels by 25.3%.[7] |

Experimental Protocol: Measurement of Malondialdehyde (MDA)

Objective: To measure the levels of MDA, a marker of lipid peroxidation, in plasma or tissue homogenates.

Materials:

-

Thiobarbituric acid (TBA) reagent.

-

Trichloroacetic acid (TCA).

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

Spectrophotometer or fluorometer.

-

Water bath.

Procedure (TBARS Assay):

-

Sample Preparation:

-

For plasma: Collect blood with an anticoagulant and centrifuge to separate plasma.

-

For tissue: Homogenize the tissue in a suitable buffer on ice.

-

-

Reaction Mixture: a. To a test tube, add the sample (plasma or tissue homogenate). b. Add an acidic solution (e.g., TCA) to precipitate proteins and release MDA. c. Add the TBA reagent. d. Add BHT to prevent non-specific oxidation during heating.

-

Incubation: Incubate the mixture in a hot water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

-

Measurement: a. Cool the tubes and centrifuge to pellet any precipitate. b. Transfer the supernatant to a clean tube or a microplate well. c. Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically around 532 nm for absorbance).

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Improvement of Endothelial Function

Atorvastatin has been shown to improve endothelial function, a critical factor in maintaining vascular health. It achieves this primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS).

Quantitative Data on Endothelial Function

The following table summarizes the effects of atorvastatin on Flow-Mediated Dilation (FMD), a non-invasive measure of endothelial function.

| Parameter | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |

| Flow-Mediated Dilation (FMD) | 10 mg vs. 40 mg/day | 6 months | Patients with variant angina | Significant improvement in FMD in both groups (7.7% to 8.9% for 10mg; 7.9% to 9.5% for 40mg).[8] |

| 10 mg/day | 30 days | Patients with heart failure with preserved ejection fraction | Significant improvement in FMD from a mean of 3.33% to 5.23%.[9] |

Signaling Pathway: PI3K/Akt/eNOS Activation

Atorvastatin activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of eNOS. Activated eNOS increases the production of nitric oxide (NO), promoting vasodilation and improving endothelial function.[10][11][12]

Experimental Protocol: Western Blot for Akt and eNOS Phosphorylation

Objective: To determine the effect of atorvastatin on the phosphorylation status of Akt and eNOS in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

-

Atorvastatin.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-eNOS (Ser1177), anti-total eNOS.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells to a suitable confluency. Treat the cells with atorvastatin at various concentrations and for different time points. Include an untreated control group.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in sample buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level. c. Compare the phosphorylation levels between the atorvastatin-treated and control groups.

Atherosclerotic Plaque Stabilization

Atorvastatin contributes to the stabilization of atherosclerotic plaques, reducing the risk of plaque rupture and subsequent thrombotic events. A key mechanism for this is the thickening of the fibrous cap that overlies the lipid-rich core of the plaque.

Quantitative Data on Plaque Stability

The following table shows the effect of atorvastatin on fibrous cap thickness as measured by Optical Coherence Tomography (OCT).

| Parameter | Atorvastatin Dosage | Treatment Duration | Study Population | Key Findings |

| Fibrous Cap Thickness | 20 mg/day vs. 5 mg/day | 12 months | Patients with unstable angina pectoris | Significantly greater increase in fibrous cap thickness with 20 mg/day (69%) compared to 5 mg/day (17%).[13] |

| 20 mg/day vs. 60 mg/day | 12 months | Patients with coronary artery disease | High-intensity statin therapy more effectively stabilized fibrous caps by reducing the thin cap area.[12] |

Experimental Workflow: Optical Coherence Tomography (OCT) for Fibrous Cap Thickness Measurement

Experimental Protocol: Optical Coherence Tomography (OCT) for Fibrous Cap Thickness

Objective: To measure the thickness of the fibrous cap in coronary atherosclerotic plaques in vivo using OCT.

Materials:

-

Intravascular OCT imaging system.

-

OCT catheter.

-

Image analysis software.

Procedure:

-

Patient Preparation: The patient undergoes a standard cardiac catheterization procedure.

-

Catheter Placement: The OCT catheter is advanced into the coronary artery of interest under fluoroscopic guidance.

-

Image Acquisition: a. The artery is flushed with a contrast agent or saline to clear blood from the imaging field. b. The OCT system is activated, and a pullback of the catheter is performed at a constant speed, acquiring a series of cross-sectional images of the artery wall.

-

Image Analysis: a. The acquired images are loaded into the image analysis software. b. The region of interest containing the atherosclerotic plaque is identified. c. The luminal and abluminal borders of the fibrous cap are manually or semi-automatically traced. d. The software calculates the thickness of the fibrous cap at multiple points. The thinnest part of the cap is often reported as the primary measurement.

-

Follow-up: The procedure is repeated after a period of atorvastatin treatment to assess changes in fibrous cap thickness.

Immunomodulatory Effects

Atorvastatin has demonstrated immunomodulatory properties, particularly affecting T-cell activation and proliferation. This suggests a potential role for atorvastatin in autoimmune and inflammatory conditions beyond atherosclerosis.

Quantitative Data on T-Cell Modulation

The table below summarizes the effects of atorvastatin on T-cell populations and activation markers.

| Parameter | Atorvastatin Concentration/Dosage | Experimental System | Key Findings |

| T-Cell Activation Markers (HLA-DR, CD38) | 20 mg/day for 14 days | Healthy volunteers (in vivo) | Significant downregulation of HLA-DR and CD38 on peripheral T-cells.[10] |

| Regulatory T-cell (Treg) Function | 10 µM | In vitro (human T-cells) | Hampered the suppressive capacity of Tregs.[14] |

| T-cell Proliferation | 0.1-0.3 µM | In vitro (human and mouse PBMCs and CD4 T-cells) | Resulted in a 6-fold increase in telomerase activity, leading to moderate T-cell proliferation.[15] |

Experimental Protocol: Flow Cytometry for T-Cell Activation Markers

Objective: To assess the effect of atorvastatin on the expression of activation markers on T-cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

Fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., HLA-DR, CD38).

-

Flow cytometer.

-

Flow cytometry analysis software.

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Staining: a. Resuspend the PBMCs in staining buffer. b. Add the cocktail of fluorochrome-conjugated antibodies to the cells. c. Incubate the cells in the dark at 4°C for a specified time (e.g., 30 minutes). d. Wash the cells with staining buffer to remove unbound antibodies.

-

Flow Cytometry Acquisition: a. Resuspend the stained cells in an appropriate buffer for flow cytometry. b. Acquire the data on a flow cytometer, collecting a sufficient number of events.

-

Data Analysis: a. Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties. b. Identify T-cell subsets (e.g., CD4+ and CD8+ T-cells) based on their specific marker expression. c. Within each T-cell subset, quantify the percentage of cells expressing the activation markers HLA-DR and CD38. d. Compare the expression of these markers between samples from before and after atorvastatin treatment.

This technical guide provides a foundational understanding of the pleiotropic effects of this compound. The presented data, signaling pathways, and experimental protocols offer a starting point for further research and development in harnessing the full therapeutic potential of this widely used medication.

References

- 1. Effect of atorvastatin and fish oil on plasma high-sensitivity C-reactive protein concentrations in individuals with visceral obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atorvastatin reduces calcification in valve interstitial cells via the NF-κb signalling pathway by promoting Atg5-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atorvastatin inhibited TNF-α induced matrix degradation in rat nucleus pulposus cells by suppressing NLRP3 inflammasome activity and inducing autophagy through NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of the thickness of the fibrous cap by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute activation and phosphorylation of endothelial nitric oxide synthase by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atorvastatin alters the expression of genes related to bile acid metabolism and circadian clock in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Effects of Atorvastatin and Pravastatin on Immune Activation and T-Cell Function in ART-suppressed HIV-1 Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atorvastatin induces T cell proliferation by a telomerase reverse transcriptase (TERT) mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro and in vivo studies of atorvastatin calcium's anti-inflammatory properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of atorvastatin calcium, drawing from a comprehensive review of in vitro and in vivo studies. It is designed to be a practical resource for professionals in the fields of pharmacology, immunology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Core Anti-Inflammatory Mechanisms

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, exerts significant anti-inflammatory effects independent of its lipid-lowering activity.[1][2] These pleiotropic effects are primarily mediated through the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates.[3] These intermediates are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras, which are integral to various inflammatory signaling cascades.

The primary molecular mechanism underlying atorvastatin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Atorvastatin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate gene transcription.[6][7]

Furthermore, atorvastatin has been demonstrated to modulate other inflammatory pathways, including the NLRP3 inflammasome and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][7][8] It also upregulates the expression of anti-inflammatory mediators and enhances endothelial function.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the anti-inflammatory effects of atorvastatin.

Table 1: In Vitro Studies of Atorvastatin's Anti-Inflammatory Effects

| Cell Line/Model | Inflammatory Stimulus | Atorvastatin Concentration | Key Biomarkers Measured | Key Quantitative Results | Citation(s) |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | C-reactive protein (CRP) | 0.1 - 10 µmol/L | IL-6, MCP-1 | Significant decrease in CRP-induced IL-6 and MCP-1 secretion. 10 µmol/L completely abrogated the increase by attenuating NF-κB activation. | [4] |

| THP-1 Macrophages | Monosodium Urate (MSU) Crystals | 1.0, 5.0, 10.0 µM | Caspase-1, IL-1β, IL-37 | Dose-dependently attenuated caspase-1 activation and mature IL-1β expression. Increased IL-37 expression. | [9] |

| RAW264.7 Macrophages | Oxidized LDL (ox-LDL) | Not specified | IL-1β, TNF-α | Markedly inhibited IL-1β and TNF-α secretion. | [8][10] |

| THP-1 Monocytes | Phorbol Myristate Acetate (PMA) | Not specified | Macrophage inflammatory protein-1alpha | Suppressed expression. | [3] |

| Monocyte-derived Macrophages | None | 60 µmol/L (24h) | IL-10, IL-6, IL-1β, TNF-α | Significant increase in both anti-inflammatory (IL-10) and pro-inflammatory cytokines. | [11] |

| Monocyte-derived Macrophages | None | 60 µmol/L (72h) | IL-10, IL-6, IL-1β, TNF-α | Significant reduction in IL-10 and a progressive increase in pro-inflammatory cytokines. | [11] |

| Murine Pro-B Cells (transfected with hTLR4/MD2) | Lipopolysaccharide (LPS) | 0.1, 1, 10 µM | NF-κB activation | 10 µM significantly attenuated NF-κB activation within 24h. Lower doses required 48h for significant inhibition. | [12] |

| Human Conventional T cells (Tcons) and Regulatory T cells (Tregs) | CD3/CD28/IL-2 | 1, 10 µM | Suppressive capacity, FoxP3, CTLA-4, PD-1, TNF-α | 10 µM hampered Treg suppressive capacity, reduced FoxP3, CTLA-4, and PD-1 expression, and increased TNF-α-producing Tregs. | [13] |

| Bone Marrow-Derived Mast Cells (BMMC) | IL-33 | Not specified | IL-13, MCP-1 | Suppressed IL-13 and MCP-1 production. | [14] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | None | 0.7, 7, 35, 70 µM | Cell survival, Autophagy markers (LC3) | 0.7 µM enhanced survival. Higher concentrations decreased survival. Increased expression of LC3 at all concentrations. | [15] |

| Rat Aortic Vascular Smooth Muscle Cells | Angiotensin II, Epidermal Growth Factor | 10 µmol/L | Reactive Oxygen Species (ROS), nox1 mRNA, rac1 translocation, Catalase | Significantly reduced ROS production, downregulated nox1 mRNA, inhibited rac1 translocation, and upregulated catalase expression and activity. | [16] |

Table 2: In Vivo Studies of Atorvastatin's Anti-Inflammatory Effects

| Animal Model | Inflammatory Condition | Atorvastatin Dosage | Key Biomarkers Measured | Key Quantitative Results | Citation(s) |

| Human C-reactive protein (huCRP) transgenic mice | Basal and IL-1β-induced inflammation | Low dose (0.01% w/w) and High dose (0.1% w/w) in diet | huCRP | High dose significantly reduced basal huCRP by 93% and strongly reduced IL-1β-induced huCRP. | [17] |

| ApoE/LDL receptor-double-knockout mice | Atherosclerosis (Western diet) | 10 mg/kg/day and 100 mg/kg/day | Total cholesterol, VLDL, LDL, Triacylglycerol, HDL, MCP-1, VCAM-1, ICAM-1 | 100 mg/kg/day significantly decreased total cholesterol, VLDL, LDL, triacylglycerol, and MCP-1, and reduced VCAM-1 and ICAM-1 expression. Increased HDL. | [18] |

| Patients with Acute Coronary Syndrome | Acute Coronary Syndrome | 20 mg (low-dose) vs. 40 mg (high-dose) | hs-CRP, LDL | High dose decreased hs-CRP by ~40% and LDL by ~23%. Low dose decreased hs-CRP by 13.3% and LDL by 10%. | [19] |

| DahlS.Z-Leprfa/Leprfa (DS/obese) rats | Metabolic Syndrome | 6 or 20 mg/kg/day | Cardiac fibrosis, diastolic dysfunction, oxidative stress, cardiac and adipose tissue inflammation, adipocyte hypertrophy | Ameliorated cardiac and adipose tissue inflammation at both doses. High dose reduced adipocyte hypertrophy to a greater extent. Activated AMPK and inactivated NF-κB in the heart. | [20] |

| Sprague-Dawley rats | Chronic Constriction Injury (CCI) of sciatic nerve | 10 mg/kg/day | Nociceptive sensitization, thermal hyperalgesia, TGF-beta, pIkB/IkB, NFkB, COX2, iNOS, EP1, EP4 | Attenuated nociceptive sensitization and thermal hyperalgesia. Inhibited inflammatory markers. | [21] |

| Patients with combined hyperlipidemia | Hyperlipidemia | 80 mg/day | Plasma CRP levels | Decreased median CRP levels by 28.4% (not statistically significant). | [22] |

| ApoE-/- mice | Vulnerable atherosclerotic plaques | 10 and 20 mg/kg/day | IL-1β, TNF-α, IL-18, NLRP3 inflammasome, Autophagy markers (LC3B, SQSTM1/p62) | Significantly reduced serum IL-1β, TNF-α, and IL-18. Inhibited NLRP3 inflammasome activation and activated autophagy. | [8][10] |

| C57BL/6 mice | High-fat diet and Zymosan-induced vascular inflammation | 3.6 mg/kg/day | Aortic TLR2, cardiac NF-ƙB, serum TNF-α, IL-6, hepatic LDLR | Suppressed aortic TLR2, cardiac NF-ƙB, serum TNF-α, and IL-6. Increased hepatic LDLR levels. | [23] |

| Swiss mice | Sponge-induced inflammatory angiogenesis | 0.6 and 3 mg/kg/day | Hemoglobin, VEGF, MPO, NAG, CCL2, Collagen, TGF-beta1 | Significantly decreased vascularization (Hb content) and VEGF levels at both doses. Inhibited macrophage recruitment (NAG) and collagen deposition. Reduced TGF-beta1 levels dose-dependently. | [24] |

| Patients with Acute Coronary Syndromes | Acute Coronary Syndromes | 80 mg/day | CRP, Serum Amyloid A (SAA) | At 16 weeks, CRP was 34% lower and SAA was 13% lower compared to placebo. | [25] |

| Patients with acute ischemic stroke (large-artery atherosclerosis) | Acute Ischemic Stroke | Not specified | C-reactive protein, fibrinogen, D-dimer | After 4 weeks, levels of CRP, fibrinogen, and D-dimer were significantly lower compared to the control group. | [26] |

| Mice with diet-induced Nonalcoholic Steatohepatitis (NASH) | Nonalcoholic Steatohepatitis | 20 mg/kg/day | Hepatic steatosis and inflammation | Mitigated hepatic steatosis and inflammation. | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of atorvastatin.

In Vitro Experimental Protocols

This protocol describes the induction of an inflammatory response in a human monocytic cell line, THP-1, using Lipopolysaccharide (LPS), and is a common model to study the anti-inflammatory effects of compounds like atorvastatin.[7][28]

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To differentiate monocytes into macrophages, seed the cells in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Differentiated macrophages will become adherent.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before stimulation.

-

-

Atorvastatin Pre-treatment and LPS Stimulation:

-

Prepare stock solutions of this compound in a suitable solvent like DMSO.[3] Further dilute in culture medium to achieve final desired concentrations (e.g., 1-10 µM).[3] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Pre-treat the differentiated THP-1 macrophages with varying concentrations of atorvastatin for a specified period (e.g., 2-24 hours).

-

Following pre-treatment, stimulate the cells with LPS (from E. coli, serotype 055:B5) at a concentration of 100 ng/mL to 1 µg/mL for a duration ranging from 4 to 24 hours to induce an inflammatory response.[8][28]

-

-

Assessment of Inflammatory Markers:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant after LPS stimulation. Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][29][30]

-

Gene Expression Analysis (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes.

-

Western Blot Analysis: Analyze cell lysates to determine the protein levels of key inflammatory signaling molecules.

-

This protocol details the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus and the degradation of the inhibitory protein IκBα.[5][18][19]

-

Nuclear and Cytoplasmic Fractionation:

-

Following atorvastatin pre-treatment and inflammatory stimulation (e.g., with LPS or TNF-α), wash the cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to disrupt the plasma membrane while keeping the nuclear membrane intact.

-

Centrifuge the cell lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it with a nuclear extraction buffer to release nuclear proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA or Bradford).

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit or IκBα overnight at 4°C.

-

Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. An increase in p65 in the nuclear fraction and a decrease of IκBα in the cytoplasmic fraction indicate NF-κB activation.

-

In Vivo Experimental Protocols

This is a classic and widely used model to assess the anti-inflammatory activity of compounds in an acute inflammatory setting.[1][4][6][17][31]

-

Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. House the animals under standard laboratory conditions with free access to food and water.

-

Atorvastatin Administration: Administer atorvastatin orally or intraperitoneally at the desired doses (e.g., 10-40 mg/kg) 30-60 minutes before the induction of inflammation.

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

-

The left hind paw can serve as a control.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The degree of edema is calculated as the difference in paw volume between the carrageenan-injected paw and the control paw, or the difference from the baseline measurement of the same paw.

-

The percentage inhibition of edema by atorvastatin is calculated by comparing the increase in paw volume in the treated group to that of the vehicle-treated control group.

-

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[20][21][22][23][24]

-

Animals and Diet:

-

Use male or female ApoE-/- mice, typically on a C57BL/6 background.

-

Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques. This diet is typically initiated at 6-8 weeks of age and continued for 8-16 weeks.

-

-

Atorvastatin Treatment:

-

Assessment of Atherosclerosis and Inflammation:

-

Lipid Profile: At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Atherosclerotic Lesion Analysis:

-

Euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize and quantify the lipid-rich atherosclerotic plaques.

-

Alternatively, embed the aortic root in OCT compound, prepare frozen sections, and stain with Oil Red O or hematoxylin and eosin (H&E) for more detailed histological analysis of plaque size and composition.

-

-

Immunohistochemistry: Use cryosections of the aorta to perform immunohistochemical staining for inflammatory markers such as VCAM-1, ICAM-1, and macrophage infiltration (e.g., using an anti-CD68 antibody).[18][32][33]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in atorvastatin's anti-inflammatory effects and provide a visual representation of the experimental workflows.

Caption: Atorvastatin's Inhibition of the NF-κB Signaling Pathway.

Caption: General Experimental Workflow for In Vitro Studies.

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

The evidence from both in vitro and in vivo studies strongly supports the significant anti-inflammatory properties of this compound, which are mediated through multiple molecular pathways, most notably the inhibition of NF-κB signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed experimental protocols, and clear visual aids to facilitate further investigation into the therapeutic potential of atorvastatin beyond its lipid-lowering effects. The provided methodologies can be adapted and optimized for specific research questions, contributing to a deeper understanding of the pleiotropic effects of statins and the development of novel anti-inflammatory therapies.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Author Spotlight: THP-1 Macrophage Response to LPS/ATP — Unveiling the Pyroptosis, Apoptosis, and Necroptosis Spectrum [jove.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fn-test.com [fn-test.com]

- 13. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. ahajournals.org [ahajournals.org]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cyagen.com [cyagen.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]

- 25. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 27. Atorvastatin Modulates Bile Acid Homeostasis in Mice with Diet-Induced Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 31. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Atorvastatin Calcium's Role in Regulating HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a synthetic lipid-lowering agent, is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[2][3] By inhibiting this crucial step, atorvastatin reduces intracellular cholesterol levels. This reduction triggers a compensatory mechanism: the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[2][4] The increased number of LDL receptors enhances the clearance of circulating LDL cholesterol (LDL-C), thereby lowering plasma LDL-C levels.[4] This guide provides an in-depth technical overview of atorvastatin's mechanism of action, its interaction with HMG-CoA reductase, and the experimental protocols used to characterize these effects.

Mechanism of Action and Signaling Pathways

Atorvastatin's primary pharmacological effect is the potent and selective inhibition of HMG-CoA reductase.[1] Structurally, atorvastatin mimics the HMG-CoA substrate, allowing it to bind to the active site of the enzyme with high affinity.[3] This competitive inhibition prevents the enzyme from converting HMG-CoA to mevalonate, the precursor for cholesterol and other isoprenoids.[4]

The reduction in hepatic cholesterol synthesis initiates a well-defined signaling cascade. The decrease in intracellular cholesterol is sensed by Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a transcription factor bound to the endoplasmic reticulum membrane.[5][6] In a low-cholesterol environment, SREBP-2 is proteolytically cleaved, allowing its active N-terminal fragment to translocate to the nucleus.[5][7] In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the LDL receptor.[8] This leads to increased transcription and translation of the LDL receptor, resulting in a higher density of these receptors on the surface of liver cells.[4][9] These receptors then bind to and internalize LDL particles from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[2]

Quantitative Data

The efficacy of atorvastatin in inhibiting HMG-CoA reductase and reducing plasma lipids has been extensively quantified through in vitro assays and clinical trials.

In Vitro Inhibitory Activity

The potency of atorvastatin is determined by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against HMG-CoA reductase.

| Parameter | Value (nM) | Reference(s) |

| IC50 | ~150-154 | [10] |

| Ki | ~14 | [11] |

Clinical Efficacy: Dose-Dependent Reduction of Lipids

Clinical studies demonstrate a clear dose-response relationship for atorvastatin in reducing LDL-C and other atherogenic lipoproteins.

| Daily Dose (mg) | Mean LDL-C Reduction (%) | Mean Total Cholesterol Reduction (%) | Mean Triglyceride Reduction (%) | Reference(s) |

| 2.5 | 25 | 17 | - | [12] |

| 5 | - | - | >25 | [12] |

| 10 | 38.0 | - | - | [13] |

| 20 | 44.9 | - | >25 | [12][13] |

| 40 | 48 - 54.7 | 34 | >25 | [13][14] |

| 80 | 61 - 62.5 | 46 | >25 | [12][13] |

Effect on Gene Expression

Atorvastatin treatment leads to significant changes in the expression of genes central to cholesterol homeostasis.

| Gene | Change in Expression | Fold/Percent Change | Treatment Conditions | Reference(s) |

| LDLR mRNA | Increased | 31-37% | 20 mg/day for 4 weeks (human volunteers) | [15][16] |

| SREBP-2 Protein | Increased | 8-fold | 10 µM atorvastatin (in vitro) | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of atorvastatin with HMG-CoA reductase and its effects on cholesterol metabolism.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[18]

4.1.1 Materials and Reagents

-

HMG-CoA Reductase (purified enzyme or microsomal preparation)

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[18][19]

-

HMG-CoA solution

-

NADPH solution

-

Atorvastatin calcium or other inhibitors

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer capable of kinetic measurements at 340 nm and 37°C

4.1.2 Reagent Preparation

-

Assay Buffer: Prepare and pre-warm to 37°C.[20]

-

HMG-CoA Reductase: Reconstitute the enzyme in cold assay buffer to the desired concentration. Keep on ice during use.[20]

-

HMG-CoA: Reconstitute in sterile deionized water. Aliquot and store at -20°C.[20]

-

NADPH: Reconstitute in sterile deionized water. Protect from light and store in aliquots at -20°C.[20]

-

Inhibitor Stock Solution: Prepare a concentrated stock of atorvastatin (e.g., 10 mM in DMSO).[20] Prepare serial dilutions in the appropriate solvent.

4.1.3 Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank Wells: Add all reagents except the enzyme.

-

Enzyme Control Wells (No Inhibitor): Add all reagents, including the enzyme, and solvent vehicle.

-

Inhibitor Wells: Add all reagents, including the enzyme, and various concentrations of atorvastatin.

-

-

Add 180 µL of a master mix containing assay buffer, NADPH (final concentration ~400 µM), and HMG-CoA (final concentration ~400 µM) to each well.[19]

-

Add 1 µL of the inhibitor dilutions or solvent control to the appropriate wells.[19]

-

Equilibrate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 2 µL of HMG-CoA reductase to all wells except the blank.[19]

-

Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[21]

4.1.4 Data Analysis

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition for each atorvastatin concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Cholesterol Biosynthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells by tracking the incorporation of a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate.

4.2.1 Materials and Reagents

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Radiolabeled precursor (e.g., [14C]-sodium acetate)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

4.2.2 Assay Procedure

-

Cell Culture: Plate HepG2 cells in multi-well plates and grow to ~80% confluency.

-

Treatment: Pre-incubate cells with various concentrations of atorvastatin or vehicle control in serum-free medium for a specified period (e.g., 24 hours).

-

Labeling: Add the radiolabeled precursor (e.g., 1 µCi/mL of [14C]-acetate) to each well and incubate for 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Evaporate the solvent under a stream of nitrogen.

-

-

Separation of Cholesterol:

-

Resuspend the lipid extract in a small volume of solvent.

-

Spot the extract onto a TLC plate alongside a cholesterol standard.

-

Develop the plate in an appropriate solvent system (e.g., heptane:diethyl ether:acetic acid).

-

Visualize the cholesterol spot (e.g., using iodine vapor).

-

-

Quantification:

-

Scrape the silica corresponding to the cholesterol spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

4.2.3 Data Analysis

-

Normalize the counts per minute (CPM) for each sample to the total protein content of the corresponding well.

-

Express the results as a percentage of the cholesterol synthesis observed in the vehicle-treated control cells.

Regulatory Feedback Loop

The inhibition of HMG-CoA reductase by atorvastatin sets in motion a tightly regulated feedback mechanism that is central to its lipid-lowering effect. This interplay between enzyme inhibition, cholesterol sensing, and gene regulation highlights the sophisticated control of cholesterol homeostasis.

Conclusion

This compound's role in regulating HMG-CoA reductase is a cornerstone of modern lipid-lowering therapy. Its high affinity and selectivity for the enzyme lead to a potent reduction in cholesterol biosynthesis. This, in turn, activates the SREBP-2 signaling pathway, culminating in increased LDL receptor expression and enhanced clearance of plasma LDL-C. The quantitative data from both in vitro and clinical studies robustly support this mechanism. The experimental protocols detailed herein provide a framework for the continued investigation and development of HMG-CoA reductase inhibitors and other modulators of cholesterol metabolism.

References

- 1. droracle.ai [droracle.ai]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of statins on the inducible degrader of low-density lipoprotein receptor in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. apexbt.com [apexbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ahajournals.org [ahajournals.org]

- 13. esmed.org [esmed.org]

- 14. ovid.com [ovid.com]

- 15. Atorvastatin increases expression of low-density lipoprotein receptor mRNA in human circulating mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Characterization and Solubility of Atorvastatin Calcium Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin calcium, a leading synthetic lipid-lowering agent, is renowned for its role in inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, it exhibits high permeability but low aqueous solubility, making its solid-state properties a critical determinant of its bioavailability and therapeutic efficacy.[1][2] The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is particularly significant for this compound, with over 40 crystalline forms and several amorphous forms reported.[1] These different solid forms can display distinct physicochemical properties, including solubility, stability, and dissolution rates, which can impact the drug's performance.[3] This guide provides an in-depth technical overview of the characterization of various this compound polymorphs and their corresponding solubility profiles.

Overview of this compound Polymorphs

This compound can exist in numerous crystalline (polymorphic) and amorphous forms.[1] Form I is recognized as the most stable crystalline form and is the polymorph predominantly used in commercial drug substances.[4][5] Other notable forms include Forms II, III, and IV, among many others that have been identified and patented.[6] In addition to crystalline forms, this compound can be prepared in an amorphous state, which, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and dissolution rates compared to its crystalline counterparts.[2][7]

Physicochemical Characterization of Polymorphs

The differentiation and characterization of this compound polymorphs rely on a suite of analytical techniques that probe the unique solid-state structure of each form.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for polymorph identification. Each crystalline form produces a unique diffraction pattern based on its crystal lattice, acting as a "fingerprint." The amorphous form is identified by the absence of sharp peaks, instead showing a broad halo.

Table 1: Characteristic PXRD Peaks (2θ) for this compound Form I

| 2θ Angle (°) |

| 9.2 |

| 9.5 |

| 10.3 |

| 10.6 |

| 11.9 |

| 12.3 |

| 21.6 |

| 21.7 |

| (Data sourced from multiple references, slight variations may exist)[8][9] |

Thermal Analysis: DSC and TGA

Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of different polymorphs, including melting points, phase transitions, and hydration states.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. Crystalline forms exhibit sharp endothermic peaks corresponding to their melting points, while amorphous forms show a glass transition (Tg).[10] For this compound Form I (a trihydrate), the DSC thermogram typically shows a broad endotherm between 70-140°C due to water loss, followed by a sharp melting endotherm around 160°C.[11][12] The amorphous form exhibits a glass transition onset at approximately 140°C.[1]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water or solvent in hydrates and solvates. For this compound Form I trihydrate, TGA typically reveals a multi-step weight loss corresponding to the loss of three water molecules, totaling approximately 4.4% to 4.7% of the initial mass.[4][11] The amorphous form generally shows a single, broad weight loss step in the range of 40-120°C.[1]

Table 2: Thermal Properties of this compound Forms

| Form | Thermal Event | Temperature (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Mass Loss (%) |

| Form I (Trihydrate) | Dehydration/Melting | ~141-163 | 81.4 - 87.1 | ~4.4 - 4.7 |

| Amorphous | Glass Transition (Tg) | ~140 | N/A | Variable (40-120°C) |

| (Data represents typical ranges found in literature)[1][4][11] |

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the molecular environment and can differentiate between polymorphs based on subtle shifts in vibrational frequencies of functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra of this compound show characteristic peaks corresponding to its functional groups. While the overall spectra of different polymorphs are similar, specific differences in peak position, shape, and intensity, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. Key vibrational bands include those for N-H stretching (~3365 cm⁻¹), C=O stretching (~1651-1657 cm⁻¹), and C-O stretching (~1071 cm⁻¹).[13][14][15]

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3365 | N-H Stretching |

| ~3072 | O-H Stretching |

| ~2971 | C-H Stretching (CH₃/CH₂) |

| ~1651 | C=O Stretching |

| ~1579 | C-C Aromatic Stretching |

| ~1315 | C-N Stretching |

| ~768 | C-F Stretching |

| (Data compiled from multiple sources)[13][14][16] |

Solubility of this compound Polymorphs

The aqueous solubility of this compound is a critical factor influencing its oral absorption. As a BCS Class II drug, its dissolution is the rate-limiting step for absorption.[1] Different polymorphic and amorphous forms exhibit different solubilities.

Generally, the amorphous form of a drug is more soluble than its crystalline counterparts due to the lower energy required to break the non-existent crystal lattice.[7] Studies have consistently shown that amorphous this compound has a higher aqueous solubility than the stable crystalline Form I.[2][17] The solubility of this compound is also pH-dependent, with increased solubility at higher pH values.[18]

Table 4: Aqueous Solubility of this compound Forms

| Form | Solvent/Medium | Solubility (µg/mL) |

| Amorphous | Water | ~100 |

| Crystalline (unspecified) | Water | ~26.08 |

| Crystalline (unspecified) | Phosphate Buffer (pH 6.8) | ~55.33 |

| Amorphous (Solid Dispersion) | Phosphate Buffer (pH 6.8) | ~93.66 |

| (Data compiled from multiple sources; values can vary based on experimental conditions)[1][17] |

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of this compound polymorphs.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[19] Load the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's surface.[20]

-

Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Set the generator to 40 kV and 40 mA.[20] Scan the sample over a 2θ range of 3° to 40°, with a step size of 0.02° and an appropriate scan speed.[21]

-

Data Analysis: Identify the characteristic peaks (2θ values) and compare them to reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid; for hydrates, a pierced lid may be used to allow for the escape of water vapor, though unpierced crucibles can provide more accurate melting points for the hydrate form itself.[22][23]

-

Instrumentation: Use a calibrated DSC instrument.

-

Data Collection: Heat the sample under a nitrogen purge (e.g., 50 mL/min).[23] A typical heating rate is 10°C/min or 20°C/min, from ambient temperature to a temperature above the final melting point (e.g., 250°C).[1][10]

-

Data Analysis: Determine the onset temperatures, peak maxima, and enthalpy of fusion (ΔHm) for all thermal events (e.g., melting, crystallization) and the glass transition temperature (Tg) for amorphous samples.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Data Collection: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min or 20°C/min) over a temperature range that covers all dehydration and decomposition events (e.g., 25°C to 300°C).[1][24]

-

Data Analysis: Analyze the resulting TGA curve to determine the percentage of mass loss at different temperature ranges, corresponding to the loss of water or solvent molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing 1-2 mg of the sample with approximately 200 mg of dry, spectral-grade KBr and pressing the mixture into a transparent disc.[13][16] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Collection: Collect the spectrum over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare the spectra of different samples, noting any shifts in peak positions or changes in peak shapes.

Shake-Flask Solubility Measurement

-

Protocol: Add an excess amount of the this compound polymorph to a known volume of the desired solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed flask.[6][25]

-

Equilibration: Agitate the flasks in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][16]

-

Sample Processing: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.[3]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound polymorphs.

Caption: Atorvastatin Polymorph Characterization Workflow.

References

- 1. Solid State Characterization of Commercial Crystalline and Amorphous this compound Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. enamine.net [enamine.net]

- 4. Formulation and evaluation of this compound trihydrate Form I tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ami-instruments.com [ami-instruments.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. Characterisation and evaluation of pharmaceutical solvates of this compound by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. wjpmr.com [wjpmr.com]

- 15. researchgate.net [researchgate.net]

- 16. nveo.org [nveo.org]

- 17. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. icdd.com [icdd.com]

- 20. mcgill.ca [mcgill.ca]

- 21. scispace.com [scispace.com]

- 22. mdpi.com [mdpi.com]

- 23. tainstruments.com [tainstruments.com]

- 24. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 25. who.int [who.int]

The Pharmacological Profile of Atorvastatin Calcium and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin calcium, a synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. As a member of the statin class, its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of atorvastatin and its principal active metabolites, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin exerts its lipid-lowering effects by selectively and competitively inhibiting HMG-CoA reductase in the liver, the primary site of cholesterol synthesis and LDL clearance.[1][2][6] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor of cholesterol.[2][7] The subsequent decrease in intracellular cholesterol levels leads to the upregulation of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the circulation.[2][5][7]

The inhibitory potency of atorvastatin and its active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), against HMG-CoA reductase is a key determinant of its clinical efficacy. Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[6][8] The half-life of the inhibitory activity for HMG-CoA reductase is 20 to 30 hours, which is longer than the 14-hour plasma half-life of the parent drug, due to the prolonged action of its active metabolites.[2][3][7]

Table 1: In Vitro Inhibitory Potency (IC50) against Human HMG-CoA Reductase

| Compound | IC50 (nM) |

| Atorvastatin | 8 |

| ortho-hydroxyatorvastatin | 10 |

| para-hydroxyatorvastatin | 3.7 |

(Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions)

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of atorvastatin and its metabolites are complex processes involving various enzymes and transporters.

Absorption and Distribution

Following oral administration, atorvastatin is rapidly absorbed, with maximum plasma concentrations (Cmax) reached within 1 to 2 hours (Tmax).[2][3][6] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low absolute bioavailability of approximately 14%.[2][9][10] Atorvastatin is highly bound to plasma proteins (≥98%) and has a large volume of distribution of approximately 381 liters.[2][3][9][10]

Metabolism

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to its active ortho- and para-hydroxylated metabolites.[8][9][11][12][13][14] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[11][15] Atorvastatin and its metabolites also undergo glucuronidation.[9] The drug is a substrate for the hepatic uptake transporter OATP1B1 and the efflux transporter P-glycoprotein.[2][9]

Excretion

Atorvastatin and its metabolites are primarily eliminated in the bile.[2][3] Less than 2% of the administered dose is recovered in the urine, indicating that renal excretion is a minor pathway.[3][6]

Table 2: Pharmacokinetic Parameters of Atorvastatin and its Active Metabolites (Single 40 mg Dose in Healthy Volunteers)

| Parameter | Atorvastatin | ortho-hydroxyatorvastatin | para-hydroxyatorvastatin |

| Cmax (ng/mL) | 38.7 | 10.5 | 3.2 |

| Tmax (hr) | 2.0 | 2.5 | 2.5 |

| AUC (ng·h/mL) | 224.7 | 139.6 | 49.8 |

| Half-life (hr) | ~14 | ~20-30 (inhibitory activity) | ~20-30 (inhibitory activity) |

(Values are approximate and can vary based on the study population and methodology.)

Pharmacodynamics

The primary pharmacodynamic effect of atorvastatin is the reduction of plasma lipids. Additionally, it exhibits pleiotropic effects that contribute to its cardiovascular benefits.

Lipid-Lowering Effects

Atorvastatin produces a dose-dependent reduction in total cholesterol, LDL-C, apolipoprotein B (apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[1][2][7] High-intensity therapy with atorvastatin (40-80 mg) can reduce LDL-C by more than 50%.[16]

Table 3: Dose-Dependent Reduction in LDL-C and Triglycerides

| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) | Mean Triglyceride Reduction (%) |

| 10 | 37 | 19 |

| 20 | 43 | 26 |

| 40 | 50 | 29 |

| 80 | 55 | 37 |

(Data compiled from multiple clinical trials.)[1][9]

Pleiotropic Effects

Beyond its lipid-lowering properties, atorvastatin has several pleiotropic effects that are independent of its action on cholesterol synthesis.[17][18] These include anti-inflammatory, antioxidant, and antithrombotic actions, as well as improvements in endothelial function.[17][18][19] These effects are thought to be mediated by the inhibition of isoprenoid intermediates in the cholesterol biosynthesis pathway, which in turn affects various downstream signaling pathways.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of atorvastatin.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Materials: Purified HMG-CoA reductase, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), atorvastatin or its metabolites, and a spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in a cuvette or 96-well plate.

-

Add varying concentrations of the inhibitor (atorvastatin or its metabolites) to the reaction mixture and incubate for a short period.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

CYP3A4 Inhibition Assay (Cell-based)

This assay determines the potential of atorvastatin to inhibit the metabolic activity of the CYP3A4 enzyme using a fluorescent probe substrate.

-

Materials: Human liver microsomes or a cell line expressing CYP3A4, a fluorescent CYP3A4 probe substrate (e.g., midazolam or a commercially available fluorogenic substrate), NADPH regenerating system, atorvastatin, and a fluorescence plate reader.

-

Procedure:

-

Pre-incubate the human liver microsomes or cells with varying concentrations of atorvastatin.

-

Add the fluorescent probe substrate to initiate the metabolic reaction.

-

After a defined incubation period, stop the reaction.

-

Measure the fluorescence of the resulting metabolite using a fluorescence plate reader.

-

Calculate the percentage of inhibition of CYP3A4 activity at each atorvastatin concentration.

-

Determine the IC50 value from the concentration-response curve.

-

OATP1B1 Transporter Assay (Cell-based)

This assay assesses the interaction of atorvastatin with the OATP1B1 uptake transporter.

-

Materials: A cell line overexpressing OATP1B1 (e.g., HEK293 or CHO cells), a radiolabeled or fluorescent OATP1B1 probe substrate (e.g., [³H]-estradiol-17β-glucuronide), atorvastatin, and a scintillation counter or fluorescence plate reader.

-

Procedure:

-

Seed the OATP1B1-expressing cells in a multi-well plate and allow them to form a monolayer.

-

Pre-incubate the cells with varying concentrations of atorvastatin or a known OATP1B1 inhibitor (positive control).

-

Add the probe substrate to the cells and incubate for a specific time to allow for uptake.

-

Wash the cells to remove the extracellular probe substrate.

-